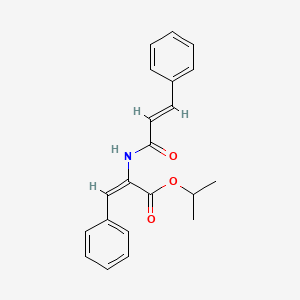
isopropyl 2-(cinnamoylamino)-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate, also known as IC3PA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate has been found to have potential applications in various scientific fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles. In nanotechnology, this compound has been explored for its potential as a molecular switch due to its ability to undergo photoisomerization.
作用機序
The mechanism of action of isopropyl 2-(cinnamoylamino)-3-phenylacrylate involves its ability to interact with various cellular targets such as enzymes and receptors. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using isopropyl 2-(cinnamoylamino)-3-phenylacrylate in lab experiments is its synthetic accessibility, which allows for the easy preparation of large quantities of the compound. Additionally, this compound has been found to be stable under various conditions, making it a suitable candidate for use in various experimental settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on isopropyl 2-(cinnamoylamino)-3-phenylacrylate. One area of interest is the development of this compound-based materials for various applications such as drug delivery and sensing. Another area of interest is the investigation of the potential of this compound as a molecular switch for use in various nanotechnological applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for various scientific research applications. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for further investigation in the fields of medicinal chemistry, materials science, and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate can be synthesized through a multi-step process that involves the reaction of cinnamic acid with isopropylamine and phenylacetyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
propan-2-yl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-16(2)25-21(24)19(15-18-11-7-4-8-12-18)22-20(23)14-13-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,22,23)/b14-13+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQYYYERQVAKR-MNOJGGAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
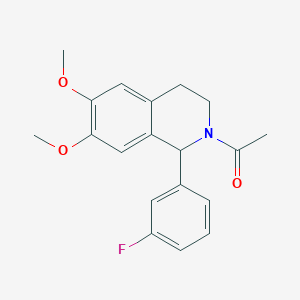
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
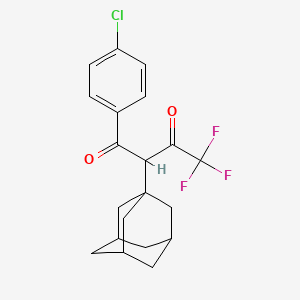
![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
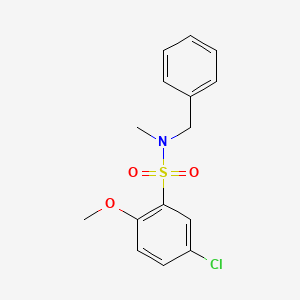
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
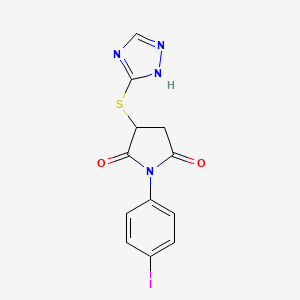
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)
![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
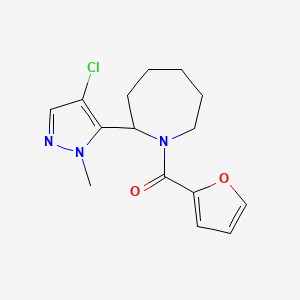
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)